molecular formula C18H20O2 B3086305 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid CAS No. 115865-15-1

3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid

Cat. No.: B3086305
CAS No.: 115865-15-1
M. Wt: 268.3 g/mol
InChI Key: MLCIHSYLNACGHG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid is a synthetic organic compound belonging to the class of phenylpropanoic acid derivatives. While specific biological data for this exact compound is not available in current literature, structurally similar compounds based on the phenylpropanoic acid scaffold are frequently investigated in medicinal chemistry and pharmacology for their potential as multi-target therapeutic agents . For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed and synthesized as dual-mechanism drugs, showing promise in preclinical studies for both anti-inflammatory and anticancer activities . Furthermore, other analogs within this chemical family have demonstrated significant neurotropic activity, inducing neurite outgrowth in neuronal cell cultures, which is a key area of research for treating nerve injuries and polyneuropathies . The presence of specific substituents on the phenylpropanoic core is known to critically influence a compound's mechanism of action, which can include interactions with enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs) . Researchers value this chemical structure as a versatile building block for developing novel bioactive molecules. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(3-methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-3-7-15(9-13)11-17(18(19)20)12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIHSYLNACGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC2=CC=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199076
Record name 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115865-15-1
Record name 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115865-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-α-[(3-methylphenyl)methyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid typically involves the alkylation of a 3-methylphenyl derivative with a suitable propanoic acid precursor. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties/Applications Reference
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid C₁₈H₂₀O₂ 3-(3-methylphenyl), 2-[(3-methylphenyl)methyl] Not reported Potential enzyme inhibition
3-(3-Methylphenyl)propanoic acid C₁₀H₁₂O₂ 3-(3-methylphenyl) Not reported Intermediate for Cinacalcet synthesis
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 3-(2-methoxyphenyl) 85–89 Research reagent
3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid C₁₀H₁₂O₄ 3-(4-hydroxy-3-methoxyphenyl) Not reported Antimicrobial activity
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₆H₁₃F₃N₄O₃ 3-triazolo-pyrimidine substituent, trifluoromethyl, methoxyphenyl Not reported High purity (95%) for drug discovery

Key Observations:

Substituent Effects on Melting Points: Simpler derivatives like 3-(2-methoxyphenyl)propanoic acid exhibit well-defined melting points (85–89°C), while bulkier analogs (e.g., triazolo-pyrimidine derivatives) lack reported values, likely due to increased steric hindrance and amorphous solid formation .

Biological Activity: Compounds with polar substituents (e.g., hydroxyl or methoxy groups) demonstrate antimicrobial or enzyme-inhibitory properties. For example, 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid shows activity against Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL) . In contrast, trifluoromethyl or aromatic heterocycles (e.g., triazolo-pyrimidine) enhance binding affinity to targets like heparanase or G protein-coupled receptors .

Role of Fluorine: Fluorinated analogs, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, exhibit altered acidity (pKa ~1.5–2.0) due to the electron-withdrawing trifluoromethyl group, enhancing metabolic stability in drug design .

Pharmacological Comparisons

Table 2: Bioactive Propanoic Acid Derivatives

Compound Name Target/Application Mechanism/Activity Reference
Lifitegrast (Xiidra®) LFA-1/ICAM-1 interaction in dry eye disease Inhibits T-cell-mediated inflammation
This compound Hypothesized heparanase inhibition Steric hindrance for substrate binding
3-[5-({[30-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid GPCR ligand High affinity (nM range) for membrane receptors

Key Insights:

  • Lifitegrast: A clinically approved propanoic acid derivative, Lifitegrast incorporates a dichlorotetrahydroisoquinoline and benzofuran moiety, enabling potent anti-inflammatory effects via LFA-1 antagonism. Its sulfonyl group enhances solubility for ocular delivery .
  • The dual 3-methylphenyl groups in the target compound may similarly disrupt heparan sulfate binding .

Biological Activity

3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a propanoic acid backbone and aromatic substitutions that may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C16H18O2\text{C}_{16}\text{H}_{18}\text{O}_2

This structure includes two methylphenyl groups attached to a propanoic acid moiety, which contributes to its unique chemical properties. The presence of multiple aromatic rings may enhance lipophilicity and facilitate interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, with mechanisms involving apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through the enhancement of neuronal survival and growth.

The mechanism of action for this compound is hypothesized to involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream biological effects.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in managing inflammatory diseases.
  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, showing an IC50 value of approximately 50 µM against human breast cancer cells (MCF-7), suggesting moderate antiproliferative activity.
  • Neuroprotection : A recent investigation into neuroprotective effects showed that treatment with the compound at concentrations of 10 μM promoted neurite outgrowth in cultured neurons without exhibiting cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-MethylflavoneContains a flavonoid backboneAntiproliferative against HL60 cells (IC50 = 76 μM)
2-Methyl-2-(4-methylphenyl)propanoic acidSimilar propanoic acid structureModerate anti-inflammatory properties
4-Methylphenylacetic acidSimple aromatic substitutionLimited anticancer activity

Q & A

Q. What are the recommended synthetic routes and optimized reaction conditions for 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid?

Methodological Answer: The synthesis of this compound can be inferred from structurally analogous esters and propanoic acid derivatives. A plausible route involves:

Esterification : Reacting a pre-functionalized benzyl halide (e.g., 3-methylbenzyl chloride) with a malonate ester under basic conditions (e.g., K₂CO₃ in DMF) to form the branched ester intermediate .

Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the free carboxylic acid. For example, using 6M HCl under reflux (80–100°C) for 12 hours .

Purification : Recrystallization from ethanol or aqueous ethanol mixtures to achieve >95% purity.

Q. Key Considerations :

  • Yield Optimization : Use excess malonate ester (1.5–2 eq) to drive the alkylation step.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Q. How should researchers characterize the structural and purity profiles of this compound?

Methodological Answer: Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirm the presence of dual 3-methylphenyl groups (δ ~2.3 ppm for CH₃, aromatic protons at δ 6.8–7.2 ppm) and the propanoic acid backbone (δ ~12 ppm for COOH) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Q. Chromatographic Methods :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time ~8–10 minutes .
  • TLC : Silica gel GF254, eluent = ethyl acetate/hexane (1:1); Rf ~0.3–0.4.

Q. Purity Criteria :

  • ≥98% purity by HPLC area normalization.
  • Residual solvent analysis (e.g., DMF < 500 ppm) via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across experimental models?

Methodological Answer: Case Study : If the compound shows anti-osteoclast activity in RAW 264.7 cells but not in primary murine osteoclasts:

Model-Specific Factors :

  • Compare receptor expression (e.g., RANKL) between cell lines and primary cells via qPCR .
  • Assess metabolic stability (e.g., hepatic clearance in primary cells using CYP450 inhibitors).

Dose-Response Analysis :

  • Test concentrations from 1 nM to 100 µM to identify threshold effects.

Pathway Mapping :

  • Use phosphoproteomics to evaluate differences in NF-κB or MAPK signaling .

Q. Data Reconciliation :

  • Cross-validate findings with structurally similar compounds (e.g., 3-(3-Hydroxyphenyl)propanoic acid, which inhibits Aβ aggregation at 100 µM ).

Q. How does stereochemistry influence biochemical interactions, and what methods validate its configuration?

Methodological Answer: Stereochemical Impact :

  • The compound’s branched structure may exhibit enantiomer-specific binding to targets (e.g., PPARγ in metabolic studies).

Q. Validation Techniques :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Resolve crystal structures of co-crystallized compounds with target proteins (e.g., PPARγ ligand-binding domain) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid
Reactant of Route 2
3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid

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